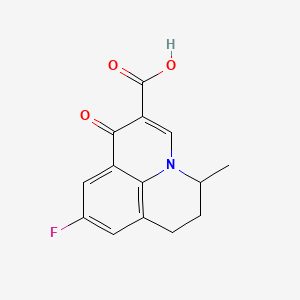

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

Vue d'ensemble

Description

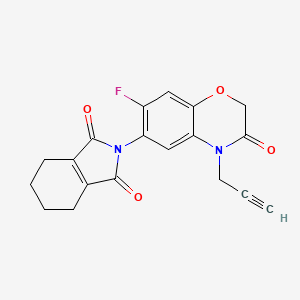

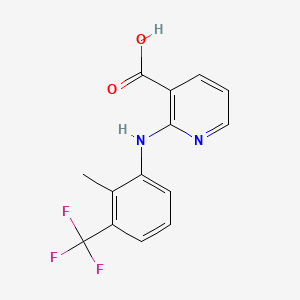

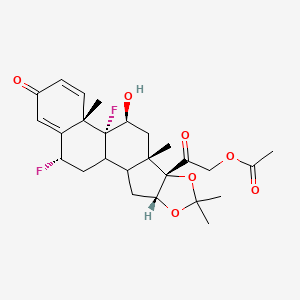

“3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 2222991-24-2 . It has a molecular weight of 236.65 . The IUPAC name for this compound is (2E)-3-(6-chloro-2H-chromen-3-yl)-2-propenoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature and other physical and chemical properties are not specified .Applications De Recherche Scientifique

Synthetic Protocols and Pharmacological Significance

Research has highlighted the synthetic methodologies for compounds like 6H-benzo[c]chromen-6-ones, which share structural motifs with 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid. These compounds are significant due to their pharmacological importance and serve as core structures in secondary metabolites. Synthetic protocols reviewed include Suzuki coupling reactions, reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, emphasizing the development of efficient procedures for synthesizing biologically active compounds (Mazimba, 2016).

Environmental Safety and Transformation

The environmental fate and transformation of chlorogenic acid (CGA), a phenolic compound found in green coffee extracts and tea, has been extensively reviewed. CGA exhibits various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Studies suggest its potential in regulating lipid metabolism and glucose, hinting at broader applications of phenolic acids in environmental and health sciences (Naveed et al., 2018).

Applications in Food Safety and Chemistry

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), related structurally to the compound of interest, have been identified as processing-induced chemical toxicants in various food categories. The detection of these esters in food and their potential health risks have spurred research into their formation mechanisms and mitigation strategies, highlighting the need for further studies to ensure food safety (Gao et al., 2019).

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

The compound’s molecular weight (23665 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at room temperature . Additionally, the compound’s efficacy could be influenced by the pH of the environment, as the ionization state of the carboxylic acid group could affect its interaction with biological targets.

Propriétés

IUPAC Name |

(E)-3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKTNRMAWNURS-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.